molecular formula FeH2O5P B1259312 Iron(III) phosphate hydrate CAS No. 51833-68-2

Iron(III) phosphate hydrate

Cat. No.: B1259312
CAS No.: 51833-68-2
M. Wt: 168.83 g/mol
InChI Key: RQKNQWUJROKKEQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron(III) phosphate hydrate, also known as ferric phosphate hydrate, is an inorganic compound with the formula FePO₄·xH₂O. It is known for its yellow-brown appearance and is commonly used in various industrial and scientific applications. The compound exists in different hydrated forms, with the dihydrate (FePO₄·2H₂O) being one of the most studied .

Mechanism of Action

Target of Action

Iron(III) phosphate hydrate primarily targets metal surfaces and biochemical pathways in organisms. When bonded to a metal surface, it prevents further oxidation of the metal . In biochemical pathways, it acts as a catalyst in various organic reactions.

Mode of Action

This compound interacts with its targets through chemical bonding and catalysis . On metal surfaces, it forms a protective layer that prevents further oxidation . In biochemical reactions, it facilitates the conversion of reactants into products.

Biochemical Pathways

This compound affects several biochemical pathways. It is used in the partial oxidation of methane into methanol, formaldehyde, and dimethyl ether . It is also involved in the oxidative dehydrogenation of isobutyric acid . Furthermore, it promotes the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones .

Pharmacokinetics

This compound is insoluble in water . This property impacts its bioavailability, as it cannot be easily absorbed or distributed in organisms. Its solubility can increase at higher temperatures .

Result of Action

The action of this compound results in corrosion resistance on metal surfaces and the synthesis of various organic compounds in biochemical reactions. For instance, it aids in the production of methanol, formaldehyde, dimethyl ether , and dihydropyrimidinones .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . Its solubility increases with temperature, which can affect its interaction with targets . The pH of the environment can also impact its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(III) phosphate hydrate can be synthesized through several methods, including:

    Precipitation Method: This involves the reaction of iron(III) salts (such as iron(III) chloride) with phosphate salts (such as sodium phosphate) in an aqueous solution.

    Hydrothermal Method: This method involves the reaction of iron(III) salts with phosphate salts under high temperature and pressure conditions.

    Sol-Gel Method: In this method, a sol containing iron and phosphate precursors is prepared and then gelled to form a solid network.

Industrial Production Methods

Industrial production of this compound often involves large-scale precipitation processes. The reaction conditions, such as pH, temperature, and concentration of reactants, are carefully controlled to ensure high yield and purity of the product .

Properties

IUPAC Name

iron(3+);phosphate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKNQWUJROKKEQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-]P(=O)([O-])[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeH2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199795
Record name Ferric phosphate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to light yellow powder; Insoluble in water; [Acros Organics MSDS]
Record name Ferric phosphate hydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20925
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

172426-89-0, 51833-68-2
Record name Ferrate(1-), hydroxy[phosphato(3-)-O]-, hydrogen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172426-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ferric phosphate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric phosphate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ferric orthophosphate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron(III) phosphate hydrate
Reactant of Route 2
Reactant of Route 2
Iron(III) phosphate hydrate
Reactant of Route 3
Iron(III) phosphate hydrate
Reactant of Route 4
Iron(III) phosphate hydrate
Reactant of Route 5
Iron(III) phosphate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.